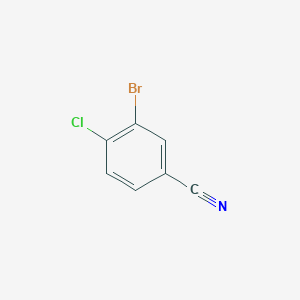

3-Bromo-4-chlorobenzonitrile

Description

Significance of Halogenated Nitrile Derivatives in Modern Synthesis

The strategic placement of halogen atoms and a nitrile group on a benzene (B151609) ring imparts unique reactivity to these molecules. The electron-withdrawing nature of both the halogens and the nitrile group activates the aromatic ring, making it susceptible to various chemical transformations. This has led to their widespread use as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. acs.org The nitrile group itself is a valuable functional group, capable of being converted into amines, carboxylic acids, amides, and other functionalities, further expanding the synthetic utility of these compounds. acs.orgresearchgate.net

In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, such as carbonyls and halogens, and can modulate a drug's physicochemical properties to improve its bioavailability and metabolic stability. researchgate.net This has led to the incorporation of the nitrile pharmacophore in over 30 prescribed medications. nih.gov

Overview of 3-Bromo-4-chlorobenzonitrile within the Context of Haloarenes

This compound is a polyhalogenated benzonitrile (B105546), a specific type of haloarene, that features a bromine atom at the third position and a chlorine atom at the fourth position of the benzonitrile scaffold. nih.govchemspider.com This particular arrangement of substituents creates a distinct electronic and steric environment, influencing its reactivity in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃BrClN |

| Molecular Weight | 216.46 g/mol |

| CAS Number | 948549-53-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol |

Data sourced from multiple chemical suppliers and databases. nih.govchemicalbook.comsmolecule.com

The presence of two different halogen atoms offers opportunities for selective transformations, a key aspect of modern synthetic strategy. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-specific modifications of the molecule.

Research Trajectories and Future Directions for Polyhalogenated Benzonitriles

Current research involving polyhalogenated benzonitriles is focused on several key areas. The development of more efficient and environmentally benign synthetic methods for their preparation remains a priority. This includes the exploration of novel catalytic systems and reaction conditions to improve yields and reduce waste. acs.org For instance, traditional methods like the Sandmeyer reaction are being re-evaluated to enhance safety and efficiency. acs.org

Furthermore, the application of polyhalogenated benzonitriles in materials science is an expanding field. Their unique electronic properties and thermal stability make them promising candidates for the development of new functional materials. The study of their environmental fate and potential for bioaccumulation is also a critical area of investigation, given the persistence of some polyhalogenated compounds in the environment. researchgate.net

In the realm of medicinal chemistry, the design and synthesis of novel polyhalogenated benzonitrile derivatives as potential therapeutic agents continues to be a vibrant area of research. nih.gov The ability to fine-tune the electronic and steric properties of these molecules through precise halogenation patterns allows for the optimization of their biological activity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTSCQCUEKBTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652323 | |

| Record name | 3-Bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948549-53-9 | |

| Record name | 3-Bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Chlorobenzonitrile

Advanced Electrophilic Aromatic Substitution Protocols for Benzonitrile (B105546) Halogenation

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org For the synthesis of halogenated benzonitriles, this process is of paramount importance. The halogenation of benzonitrile derivatives can be finely tuned to yield specific isomers through careful control of reaction conditions and the use of specific catalysts.

Directed Bromination Strategies for 3-Chlorobenzonitrile (B1581422)

The direct bromination of 3-chlorobenzonitrile presents a straightforward route to 3-Bromo-4-chlorobenzonitrile. The existing chloro and cyano substituents on the benzene (B151609) ring direct the incoming bromo group to specific positions. The cyano group is a deactivating group and a meta-director, while the chloro group is a deactivating group but an ortho-para director. libretexts.org This directing influence is crucial in achieving the desired 3-bromo-4-chloro substitution pattern.

A widely employed method for the bromination of aromatic compounds involves the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). wikipedia.org In this process, FeBr₃ polarizes the bromine molecule (Br₂), generating a more potent electrophile (Br⁺) that can then attack the aromatic ring. The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) to facilitate the electrophilic substitution.

The bromination of 3-chlorobenzonitrile using this method selectively targets the position para to the chlorine atom and meta to the cyano group, yielding this compound. The reaction conditions are generally mild, with temperatures often maintained between 40-60°C. The yield for this reaction is reported to be in the range of 68-72%.

Table 1: Iron(III) Bromide Catalyzed Bromination of 3-Chlorobenzonitrile

| Parameter | Value | Reference |

| Starting Material | 3-Chlorobenzonitrile | |

| Reagents | Bromine (Br₂), Iron(III) Bromide (FeBr₃) | |

| Solvent | Dichloromethane or Carbon Tetrachloride | |

| Temperature | 40–60°C | |

| Yield | 68–72% |

An alternative and effective method for the bromination of 3-chlorobenzonitrile utilizes potassium bromate (B103136) (KBrO₃) in the presence of concentrated sulfuric acid (H₂SO₄). Potassium bromate, a strong oxidizing agent, reacts with bromide ions (which can be generated in situ or added) in the acidic medium to produce elemental bromine. wikipedia.orgsciencemadness.org This in-situ generation of bromine allows for a controlled bromination process.

In this procedure, 3-chlorobenzonitrile is dissolved in approximately 70% sulfuric acid, and potassium bromate is added slowly. The reaction typically proceeds at room temperature (20–25°C) over a period of about 7 hours, affording this compound in a 70% yield.

Table 2: Bromination using Potassium Bromate in Sulfuric Acid

| Parameter | Value | Reference |

| Starting Material | 3-Chlorobenzonitrile | |

| Reagents | Potassium Bromate (KBrO₃), Sulfuric Acid (H₂SO₄) | |

| Temperature | 20–25°C | |

| Reaction Time | 7 hours | |

| Yield | 70% |

Positional Selectivity and Isomer Control in Halogenation

The regioselectivity of electrophilic halogenation is a critical aspect of synthesizing polysubstituted aromatic compounds. ucalgary.caumn.edulibretexts.orgyoutube.com The directing effects of the substituents already present on the benzene ring govern the position of the incoming electrophile. libretexts.org In the case of 3-chlorobenzonitrile, the chloro group is an ortho, para-director, while the cyano group is a meta-director. The interplay of these directing effects favors the substitution at the 4-position (para to chlorine and meta to the cyano group), leading to the desired this compound isomer. The careful selection of catalysts and reaction conditions can further enhance this selectivity, minimizing the formation of other isomers. rsc.org

Nitration-Halogenation Sequences for Benzonitrile Derivatives

Cyanation Reactions of Precursor Halogenated Benzenes

The introduction of a cyano group onto a pre-existing halogenated benzene ring is another viable synthetic route. This method is particularly useful when the appropriately substituted di- or tri-halogenated benzene is more accessible than the corresponding benzonitrile. For example, a precursor such as 1-bromo-2-chloro-4-iodobenzene (B1271392) could potentially undergo a cyanation reaction, where the iodine atom is replaced by a cyano group. nih.govbldpharm.comtcichemicals.com This type of transformation is often achieved using a cyanide source, such as copper(I) cyanide (CuCN), in a nucleophilic aromatic substitution reaction, sometimes facilitated by a palladium catalyst. The success of this approach depends on the relative reactivity of the different halogen substituents on the benzene ring.

Palladium-Catalyzed Halogen Exchange Strategies for Functionalized Benzonitriles

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While more commonly employed for cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, palladium catalysis can also facilitate halogen exchange (Finkelstein-type) reactions on aromatic rings, including functionalized benzonitriles. These strategies are particularly useful for the late-stage modification of complex molecules.

The general mechanism involves the oxidative addition of an aryl halide to a low-valent palladium(0) complex, followed by metathesis with a halide salt and subsequent reductive elimination to yield the new aryl halide. The efficiency and selectivity of this exchange are highly dependent on the nature of the palladium catalyst, the supporting ligands, the halide source, and the electronic properties of the benzonitrile substrate. For a compound like this compound, such a strategy could theoretically be envisioned to convert a precursor like 3,4-dibromobenzonitrile (B1592162) or 3,4-dichlorobenzonitrile (B1293625) into the target molecule by carefully controlling the reaction conditions to favor the exchange of one halogen over the other. However, direct C-H activation or coupling reactions are often more synthetically straightforward for building such molecules. nih.gov

Metal-Free Nitrile Formation from Aldehydes: Applicability to Halogenated Precursors

In a move towards greener and more cost-effective chemistry, significant research has focused on metal-free methods for nitrile synthesis. A primary route involves the conversion of aldehydes, which are often readily available starting materials. nih.gov This approach is highly applicable to the synthesis of this compound, starting from the corresponding 3-bromo-4-chlorobenzaldehyde. The general two-step sequence involves the initial formation of an aldoxime, which is then dehydrated to the nitrile. nih.govnih.gov This process avoids the use of highly toxic cyanide reagents and is often lauded for its operational simplicity and the generation of water as the only byproduct. nih.gov

Aldoxime Dehydration Using Stannic Chloride (SnCl₄)

One effective method for the dehydration of aldoximes to nitriles employs stannic chloride (SnCl₄), a strong Lewis acid. researchgate.net The reaction proceeds efficiently, often under solvent-free conditions, providing good to high yields of the corresponding nitrile. researchgate.net The proposed mechanism involves the coordination of the SnCl₄ to the oxygen atom of the aldoxime's hydroxyl group. This coordination enhances the leaving group ability of the hydroxyl moiety, facilitating its elimination. A chlorine ion released during the reaction progression can then act as a base to abstract the aldehydic proton, leading to the formation of the nitrile triple bond. researchgate.net

This protocol has been shown to be effective for a variety of aromatic aldoximes, including those with electron-withdrawing substituents, which suggests its applicability to the synthesis of this compound from its aldoxime precursor. researchgate.net

Table 1: Dehydration of Various Aldoximes to Nitriles Using SnCl₄ researchgate.net

| Aldoxime Precursor | Product Nitrile | Yield (%) |

| Benzaldoxime | Benzonitrile | 92 |

| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile (B146240) | 94 |

| 4-Nitrobenzaldoxime | 4-Nitrobenzonitrile | 95 |

| 4-Methylbenzaldoxime | 4-Methylbenzonitrile | 90 |

| 4-Methoxybenzaldoxime | 4-Methoxybenzonitrile | 89 |

This table demonstrates the general applicability of the SnCl₄ dehydration method to various substituted benzaldoximes.

One-Pot Aldehyde to Nitrile Transformations (e.g., via NH₂OH·HCl with Cs₂CO₃)

A highly efficient and practical approach is the one-pot conversion of aldehydes directly into nitriles. This method obviates the need to isolate the intermediate aldoxime. lookchem.com A common and effective reagent system for this transformation involves treating the aldehyde with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) and a base in a suitable solvent. ajgreenchem.com The reaction first forms the aldoxime in situ, which is then immediately dehydrated by the reaction system to yield the final nitrile product. sciencemadness.org

For instance, a metal-free route to a related isomer involves the conversion of 4-bromo-3-chlorobenzaldehyde (B169199) to the corresponding aldoxime with hydroxylamine, followed by dehydration catalyzed by cesium carbonate (Cs₂CO₃). This one-pot procedure, often carried out at room temperature, can provide high yields of the desired nitrile. Other bases and conditions have also been explored, with systems like hydroxylamine hydrochloride on silica (B1680970) gel providing a solvent-free, environmentally friendly option. ajgreenchem.comajgreenchem.com

Table 2: Example Conditions for One-Pot Aldehyde to Nitrile Synthesis

| Aldehyde | Reagents | Solvent | Temperature | Yield | Source |

| 4-bromo-3-chlorobenzaldehyde | NH₂OH, Cs₂CO₃ | Trifluoroethanol (TFE) | Room Temp | 85-90% | |

| Various Aromatic Aldehydes | NH₂OH·HCl | Dimethylsulfoxide (DMSO) | 100 °C | Good | lookchem.com |

| Vanillin (Model Aldehyde) | NH₂OH·HCl, Silica-gel | Solvent-free | 100 °C | 82% | ajgreenchem.com |

Optimization and Scale-Up Considerations in Synthesis

Moving a synthetic procedure from a laboratory bench to industrial-scale production requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product purity.

Temperature Control and Side Reaction Mitigation (e.g., Decarboxylation)

Table 3: Potential Side Reactions and Mitigation Strategies

| Synthetic Route | Potential Side Reaction | Mitigation Strategy | Source |

| Ammoxidation | Deep Oxidation (to CO, CO₂) | Strict temperature control (e.g., 370-380°C), optimized catalyst | google.com |

| From Carboxylic Acid | Decarboxylation | Use of mild reaction conditions, lower temperatures | - |

| From Aldoxime | Incomplete Dehydration | Use of effective dehydrating agent, optimized reaction time | researchgate.net |

| Halogen Exchange | Scrambling/Multiple Exchanges | Precise control of stoichiometry, catalyst, and halide source | - |

Catalyst Screening and Ligand Effects (e.g., Pd(PPh₃)₄ vs. XPhos)

In palladium-catalyzed reactions, the choice of both the palladium source (precatalyst) and the ancillary ligand is paramount for achieving high efficiency and selectivity. chemrxiv.org Simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be effective in some cases, but modern syntheses often rely on more sophisticated systems for challenging transformations.

Table 4: Comparison of Palladium Catalysts and Ligands

| Catalyst/Ligand | Type | General Characteristics |

| Pd(PPh₃)₄ | Pd(0) Precatalyst | Classical, widely used, but can be limited in scope and require higher temperatures. |

| Pd(OAc)₂ | Pd(II) Precatalyst | Common, air-stable, requires in-situ reduction to active Pd(0). Performance is highly ligand-dependent. chemrxiv.org |

| XPhos | Biarylphosphine Ligand | Very bulky and electron-rich; excellent for coupling aryl chlorides and bromides, often provides high turnover numbers. chemrxiv.org |

| RuPhos | Biarylphosphine Ligand | Another highly effective ligand for C-N and C-C bond formation, comparable or superior to XPhos in certain systems. chemrxiv.org |

Industrial vs. Laboratory Synthesis Paradigms (e.g., Fluidized-Bed Ammoxidation)

The synthesis of this compound is approached differently at the laboratory and industrial scales, reflecting divergent priorities of purity and flexibility versus cost and throughput.

Laboratory Synthesis: In a laboratory setting, this compound is often prepared via multi-step batch processes where precision and product purity are paramount. A common route is the Sandmeyer reaction, which starts with a commercially available precursor like 3-chloro-4-bromoaniline. The process involves two main stages:

Diazotization: The aniline (B41778) derivative is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt.

Cyanation: The resulting diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide, to introduce the nitrile group onto the aromatic ring.

This method offers high regioselectivity and is well-suited for producing small, high-purity batches for research and development. The reactions are conducted in standard laboratory glassware, and purification is typically achieved through techniques like solvent extraction and column chromatography.

Industrial Synthesis: For large-scale industrial production, the primary goal is to maximize yield and efficiency while minimizing costs. The most economically advantageous method for producing aromatic nitriles is vapor-phase catalytic ammoxidation. google.com In this paradigm, 3-bromo-4-chlorotoluene (B123713) would be the starting material.

The core of this industrial process is the fluidized-bed reactor . google.com A gaseous mixture of the substituted toluene (B28343), ammonia (B1221849) (the nitrogen source), and an oxygen-containing gas (typically air) is passed over a sophisticated metal oxide catalyst at high temperatures (e.g., 380–440°C). google.com Fluidized-bed reactors are favored for such large-scale, highly exothermic reactions because they provide excellent temperature control and enable continuous operation, leading to high productivity. google.com The catalyst, often a complex mixture containing elements like vanadium and chromium on a silica support, is crucial for achieving high selectivity and yield. google.comgoogle.com This continuous process is designed for high throughput, and the final product is isolated via condensation and distillation rather than chromatographic methods.

Below is a comparative overview of the two synthesis paradigms:

| Parameter | Laboratory Synthesis (Sandmeyer Reaction) | Industrial Synthesis (Fluidized-Bed Ammoxidation) |

|---|---|---|

| Starting Material | 3-Chloro-4-bromoaniline | 3-Bromo-4-chlorotoluene |

| Process Type | Batch | Continuous google.com |

| Key Reagents | Sodium nitrite, Copper(I) cyanide, HCl | Ammonia, Air (Oxygen) google.com |

| Equipment | Glass reactors, Separatory funnels, Chromatography columns | Fluidized-bed reactor, Cyclones, Distillation columns google.com |

| Temperature | Low to moderate (0–60°C) | High (e.g., 380–440°C) |

| Primary Objective | High purity, Structural confirmation | High yield, Low cost, High throughput |

| Purification | Extraction, Column chromatography chemicalbook.com | Condensation, Distillation |

Byproduct Management and Environmental Considerations (e.g., HCN and CO₂ Scrubbing)

The industrial synthesis of nitriles via ammoxidation generates significant byproducts that necessitate robust management strategies to mitigate environmental impact and ensure regulatory compliance. The primary byproducts from the ammoxidation of a substituted toluene are hydrogen cyanide (HCN), carbon monoxide (CO), and carbon dioxide (CO₂), alongside a large volume of water. google.com

Byproduct Formation:

Hydrogen Cyanide (HCN): HCN is a common and highly toxic byproduct of the ammoxidation process. google.com Its formation represents a loss of both hydrocarbon and ammonia feedstock.

Effective byproduct management focuses on two main areas: optimizing reaction selectivity to minimize byproduct formation and efficiently treating the reactor off-gas to remove harmful components before atmospheric release.

Byproduct Treatment and Scrubbing: The effluent gas stream from the reactor undergoes a series of purification steps, prominently featuring wet scrubbers to remove acidic and toxic gases.

HCN Scrubbing: The removal of highly toxic HCN is critical. sazenviro.com A common method is to use a wet scrubber with a sodium hydroxide (B78521) (NaOH) solution. youtube.comraveboscrubber.com The alkaline solution chemically reacts with the acidic HCN gas, neutralizing it to form sodium cyanide (NaCN) in an aqueous solution. sazenviro.com This resulting cyanide solution can then be treated further, often through oxidation with agents like sodium hypochlorite (B82951) (NaOCl) under alkaline conditions, to convert the cyanide into less toxic cyanate (B1221674) or ultimately to nitrogen and carbon dioxide. sazenviro.comraveboscrubber.com

CO₂ Scrubbing: While less acutely toxic than HCN, CO₂ is a major greenhouse gas. Its removal from industrial gas streams is often accomplished using amine scrubbing. In this process, the gas is passed through a solution of an amine, such as monoethanolamine (MEA), which chemically absorbs the CO₂. The CO₂-rich amine solution can then be heated in a separate unit (a stripper) to release the CO₂ in a concentrated stream, which can be captured for sequestration or utilization, while regenerating the amine solution for reuse. Physical solvents can also be employed to scrub acidic gases like CO₂ and HCN. google.com

These scrubbing technologies are integral to the environmental control systems of a modern chemical plant, ensuring that emissions are minimized and hazardous byproducts are converted into manageable forms.

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4 Chlorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org In contrast to nucleophilic aliphatic substitution (SN1 and SN2), SNAr reactions on aryl halides are possible when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pub The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Halogen Displacement by Various Nucleophiles (e.g., Amines, Alkoxides)

The halogen atoms on the 3-Bromo-4-chlorobenzonitrile ring can be displaced by a variety of nucleophiles. The presence of the electron-withdrawing nitrile group facilitates this attack by stabilizing the negative charge of the Meisenheimer intermediate. chemistrysteps.com

For instance, the reaction of this compound with amines can lead to the formation of aminobenzonitrile derivatives. While specific studies on this compound are not extensively detailed in the provided results, analogous reactions with similar dihalobenzonitriles demonstrate the principle. For example, the synthesis of 3-amino-4-chlorobenzohydrazide from related precursors highlights the susceptibility of the ring to nucleophilic attack by nitrogen-containing nucleophiles. researchgate.net The reaction of 3-bromo-4-nitropyridine (B1272033) with amines also provides insight into the reactivity of similar heterocyclic systems, where nucleophilic substitution of the bromine atom is a key step. clockss.org

Similarly, alkoxides can act as nucleophiles to displace the halide ions, leading to the formation of alkoxybenzonitrile derivatives. The reactivity in these SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific halogen being displaced. nih.gov

Influence of Electron-Withdrawing Groups on Reactivity

The reactivity of an aromatic ring in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubyoutube.com In this compound, the nitrile (-CN) group serves as a powerful electron-withdrawing group.

The nitrile group activates the aromatic ring towards nucleophilic attack by:

Inductive Effect: The electronegative nitrogen atom in the nitrile group withdraws electron density from the aromatic ring through the sigma bond framework.

Resonance Effect: The nitrile group can delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. libretexts.org This stabilization is most effective when the electron-withdrawing group is at the ortho or para position relative to the site of nucleophilic attack.

In the case of this compound, the nitrile group is para to the chlorine atom and meta to the bromine atom. This positioning makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack due to the strong resonance stabilization of the resulting intermediate. Computational studies on related systems have shown that electron-withdrawing groups lower the activation energy for nucleophilic attack. researchgate.net The presence of multiple electron-withdrawing groups further enhances this effect, making reactions feasible under milder conditions. pressbooks.pub

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its two distinct halogen atoms, is an excellent substrate for these transformations, allowing for selective functionalization.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. youtube.comlibretexts.org This reaction is widely used to form biaryl structures.

This compound can participate in Suzuki-Miyaura coupling reactions. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, selective coupling at the bromine position is generally expected. wikipedia.org

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K2CO3 | Aqueous medium | 4-Cyanobiphenyl | Good to Excellent researchgate.net |

| Bromobenzene | Phenylboronic acid | Nitrile-functionalized NHC palladium complexes | KOH | H2O/2-propanol | Biphenyl (B1667301) | Satisfactory nih.gov |

This table presents examples of Suzuki-Miyaura coupling reactions with related bromobenzonitrile compounds, illustrating the general conditions and outcomes.

Heck Coupling for Alkene Functionalization

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes.

Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound would likely occur selectively at the more reactive C-Br bond. This allows for the introduction of a vinyl group at the 3-position of the benzonitrile (B105546) ring. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. beilstein-journals.org

| Aryl Halide | Alkene | Catalyst | Base | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)2/PPh3 | TEA | Ball-milling | 3-Vinylindazole derivative | Good to Excellent beilstein-journals.org |

| (Het)aryl bromides | Various olefins | Pd NPs on Al(OH)3 | - | - | Coupled olefins | - researchgate.net |

This table shows examples of Heck reactions with similar bromo-substituted aromatic compounds, providing insights into potential reaction conditions for this compound.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of internal alkynes.

In the case of this compound, the Sonogashira coupling would be expected to proceed selectively at the C-Br bond. This would result in the formation of a 3-alkynyl-4-chlorobenzonitrile derivative. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base. youtube.com

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| Aryl or vinyl halide | Terminal alkyne | Pd catalyst | Cu(I) cocatalyst | Amine | - | Internal alkyne organic-chemistry.org |

| Aryl bromides | Terminal alkynes | Pd(PhCN)2Cl2/P(t-Bu)3 | - | - | - | Aryl alkynes organic-chemistry.org |

This table outlines the general components of the Sonogashira coupling reaction, which would be applicable to this compound.

Other Organometallic Cross-Coupling Methodologies (e.g., Stille, Kumada, Hiyama, Negishi)

Beyond the more common Suzuki and Heck reactions, this compound is a viable substrate for a range of other palladium or nickel-catalyzed cross-coupling methodologies. These reactions offer alternative pathways for forming carbon-carbon bonds, each utilizing a different organometallic nucleophile and often providing unique advantages in terms of substrate scope and functional group tolerance. The primary consideration for a dihalogenated substrate like this compound is chemoselectivity. The well-established reactivity trend for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf > C-Cl. bohrium.comrsc.orgrsc.org Consequently, reactions can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Stille Coupling: This reaction couples the aryl halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org For this compound, a selective reaction at the C-Br position would be expected when reacting with an organostannane like tributyl(vinyl)tin (B143874) or tributyl(phenyl)tin in the presence of a palladium catalyst such as Pd(PPh₃)₄. wikipedia.orgorganic-chemistry.orgharvard.edu Organotin reagents are notable for their stability to air and moisture. wikipedia.org

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium) as the nucleophile with either a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Due to the high reactivity of Grignard reagents, this method is particularly effective but can be limited by functional group compatibility. A reaction between this compound and a Grignard reagent (e.g., phenylmagnesium bromide) would preferentially occur at the C-Br bond. wikipedia.org

Hiyama Coupling: This method utilizes an organosilane as the coupling partner, which requires activation by a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.orgwikipedia.org The Hiyama coupling is considered a greener alternative to Stille coupling due to the lower toxicity of silicon byproducts. The reaction with an activated organosilane would proceed selectively at the C-Br position of this compound. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl halide, catalyzed by nickel or palladium. nih.govwikipedia.orgorganic-chemistry.org Organozinc reagents offer a good balance of reactivity and functional group tolerance, making them less reactive than Grignard reagents but more reactive than organoboranes. wikipedia.org This methodology allows for the selective formation of a new C-C bond at the C-Br position. nih.govorganic-chemistry.org

| Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Features |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Stable reagents; toxic tin byproducts. wikipedia.orgharvard.edu |

| Kumada | R-MgX | Ni or Pd complexes | Highly reactive nucleophiles; limited functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Hiyama | R-Si(OR')₃ | Pd complexes + Activator (e.g., F⁻) | Low toxicity of byproducts; requires activation step. organic-chemistry.orgwikipedia.org |

| Negishi | R-ZnX | Ni or Pd complexes | Good balance of reactivity and tolerance. wikipedia.orgorganic-chemistry.org |

Mechanistic Aspects of Oxidative Addition, Transmetalation, and Reductive Elimination

The mechanism for the cross-coupling reactions of this compound follows a general, well-studied catalytic cycle involving a palladium or nickel center. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: This is the initial and typically the rate-determining and selectivity-determining step. acs.orgberkeley.edu The active low-valent catalyst, usually a Pd(0) species, inserts into the carbon-halogen bond of this compound. This process oxidizes the metal from Pd(0) to Pd(II). Given the difference in bond strength and reactivity (C-Br is weaker and more reactive than C-Cl), the oxidative addition occurs selectively at the C-Br bond. acs.orgberkeley.edu This forms an arylpalladium(II) halide intermediate, [4-chloro-3-cyanophenyl]-Pd(II)-Br, while the C-Cl bond remains untouched. The mechanism of addition can vary depending on the specific halide and ligands used; for bromobenzene, it often proceeds via the rate-limiting dissociation of a ligand from the palladium center, followed by the insertion. acs.orgberkeley.edu

Transmetalation: In this step, the organic group from the organometallic nucleophile (e.g., organotin, -zinc, -silicon, or -magnesium) is transferred to the palladium(II) center, displacing the halide. youtube.comlibretexts.org This forms a new diorganopalladium(II) complex where both the original aryl group (from this compound) and the new organic group are attached to the palladium.

Reductive Elimination: This is the final step of the cycle. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. youtube.com This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. For the reaction to proceed, the two organic groups must typically be in a cis orientation on the metal center. osti.gov

Catalyst Development and Ligand Design for Enhanced Reactivity and Selectivity

Achieving high selectivity in the cross-coupling of dihaloarenes like this compound is a significant area of research. The goal is to modulate the catalyst's activity to target one halogen over the other. Since the C-Br bond is inherently more reactive than the C-Cl bond, most standard catalytic systems will provide the C-Br coupled product. bohrium.comrsc.org

Catalysts for C-Br Selectivity: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) are often sufficient for selective coupling at the C-Br bond. However, to ensure high efficiency and prevent competing C-Cl activation, especially at higher temperatures, more sophisticated ligands are employed. rsc.orgrsc.org

Bulky, Electron-Rich Phosphines: Monodentate phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are highly effective. rsc.org Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the oxidative addition step at the C-Br bond. rsc.orgnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable bonds with palladium. They can create highly active and thermally stable catalysts that promote selective C-Br coupling. uwindsor.ca

Catalysts for C-Cl Activation: While less common for this substrate, activating the stronger C-Cl bond in the presence of a C-Br bond (inverse selectivity) is a significant challenge. However, activating aryl chlorides in general has been achieved using specialized catalyst systems, which could theoretically be applied after the C-Br bond has already reacted.

Nickel Catalysts: Nickel-based catalysts, often with bipyridine or terpyridine ligands, are known to be more effective than palladium for activating aryl chlorides. acs.orgnih.gov

Palladium with Specific Ligands: Certain palladium-ligand combinations, such as those using very bulky and electron-rich phosphines or specific NHCs, have been developed to facilitate the difficult oxidative addition to C-Cl bonds. scite.airesearchgate.net Ligand-free heterogeneous catalysts like palladium on carbon (Pd/C) have also shown some ability to activate C-Cl bonds under specific conditions. researchgate.netrsc.org

| Ligand/Catalyst Type | Target Selectivity | Rationale |

| Pd/Triarylphosphines (e.g., PPh₃) | C-Br > C-Cl | Standard reactivity, generally favors weaker C-X bond. bohrium.com |

| Pd/Bulky, Electron-Rich Phosphines | High C-Br > C-Cl | Promotes formation of active monoligated Pd(0) species, enhances oxidative addition rate. rsc.orgnih.gov |

| Pd/N-Heterocyclic Carbenes (NHCs) | High C-Br > C-Cl | Forms robust, highly active catalysts. uwindsor.ca |

| Ni/Bipyridine or Terpyridine | C-Cl > C-Br (potential) | Nickel is generally more effective for C-Cl bond activation. acs.orgnih.gov |

Reduction and Oxidation Reactions of the Nitrile Moiety

Reduction to Primary Amines (e.g., via Palladium on Carbon with Hydrogen Gas, Ni₂P Nanoparticles)

The nitrile group of this compound can be readily reduced to a primary amine (aminomethyl group), yielding (3-bromo-4-chlorophenyl)methanamine. This transformation is valuable for introducing a basic, nucleophilic handle for further synthetic elaboration.

Palladium on Carbon (Pd/C) with Hydrogen Gas: This is a classic and widely used method for nitrile reduction. The reaction involves treating a solution of this compound with hydrogen gas (H₂), often under pressure, in the presence of a heterogeneous palladium on carbon catalyst. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol. Care must be taken to avoid dehalogenation (removal of Br or Cl), which can be a side reaction under harsh hydrogenation conditions.

Nickel-Based Nanoparticles: More modern approaches utilize advanced catalysts for improved efficiency and selectivity. Nickel phosphide (B1233454) (Ni₂P) nanoparticles supported on silica (B1680970) (SiO₂) have been shown to be highly active for the hydrogenation of nitriles to primary amines. berkeley.edu These catalysts can operate under milder conditions than some traditional systems and exhibit high selectivity for the primary amine product over secondary or tertiary amine byproducts. The mechanism on these nickel-based surfaces involves the activation of both the nitrile and hydrogen, leading to a stepwise reduction.

| Method | Reagents | Typical Conditions | Advantages/Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/Methanol, H₂ pressure (1-50 atm) | Well-established, effective; risk of dehalogenation side reactions. |

| Nanoparticle Catalysis | H₂, Ni₂P/SiO₂ | Lower H₂ pressure, moderate temperature | High activity and selectivity, milder conditions, reusable catalyst. berkeley.edu |

Oxidation to Carboxylic Acids

The nitrile group (-CN) is at the same oxidation state as a carboxylic acid derivative and can be converted to a carboxylic acid through hydrolysis. This reaction transforms this compound into 3-bromo-4-chlorobenzoic acid, a versatile synthetic intermediate. The hydrolysis is typically performed under harsh conditions by heating the nitrile in the presence of a strong acid or base.

Acidic Hydrolysis: Heating with aqueous acid (e.g., sulfuric acid, H₂SO₄, or hydrochloric acid, HCl) protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic Hydrolysis: Heating with an aqueous base (e.g., sodium hydroxide (B78521), NaOH, or potassium hydroxide, KOH) involves the attack of a hydroxide ion on the electrophilic nitrile carbon. This also proceeds via an amide intermediate, ultimately yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

Halogenation and Interhalogen Transfer Reactions

Further halogenation of the this compound aromatic ring via electrophilic aromatic substitution is synthetically challenging. The benzene (B151609) ring is heavily deactivated by three strong electron-withdrawing groups (bromo, chloro, and cyano), making it resistant to attack by typical electrophiles.

However, interhalogen transfer reactions, particularly those that replace one halogen with another, are more feasible. A synthetically useful transformation would be the conversion of the C-Cl bond to a C-I bond to produce 3-bromo-4-iodobenzonitrile (B1293187). The C-I bond is the most reactive among the halogens in palladium-catalyzed cross-coupling, which would make the resulting product a highly valuable building block for sequential couplings. This transformation can be achieved via a Finkelstein-type reaction, which involves nucleophilic substitution with an iodide salt.

Finkelstein-type Reaction: Heating this compound with an excess of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can facilitate the exchange of chloride for iodide. The use of a copper(I) catalyst (e.g., CuI) can sometimes promote this type of aromatic nucleophilic substitution. The existence of 3-bromo-4-iodobenzonitrile (CAS 1000577-94-5) confirms that such a compound can be synthesized. scbt.comcymitquimica.com

Interaction Studies with Electrophiles and Nucleophiles to Elucidate Reaction Pathways

The chemical behavior of this compound is dictated by the electronic properties of its substituents: the electron-withdrawing nitrile (-CN) group and the two halogen atoms (bromine and chlorine). These groups activate the aromatic ring towards nucleophilic attack and direct the regioselectivity of electrophilic reactions.

Interaction with Nucleophiles

This compound is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. byjus.com This reactivity stems from the strong electron-withdrawing nature of the nitrile group, which, along with the halogens, reduces the electron density of the aromatic ring, making it electrophilic and prone to attack by nucleophiles. masterorganicchemistry.com

The generally accepted mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination of the Leaving Group: The aromatic system is restored by the elimination of the leaving group, typically one of the halide ions. libretexts.org

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. libretexts.org In this compound, the electron-withdrawing nitrile group, positioned para to the chlorine atom and meta to the bromine atom, helps to stabilize the negative charge of this intermediate through resonance, thereby facilitating the substitution. libretexts.orglibretexts.org

Studies on nucleophilic aromatic substitution have shown that the halogen atoms on the ring can be displaced by various nucleophiles. The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This indicates that the chlorine atom is generally more readily substituted than the bromine atom in such reactions. Common nucleophiles used in these transformations include amines, alkoxides, and thiols. For instance, the halogen atoms can be replaced by amines or alkoxides under appropriate reaction conditions to form more complex derivatives.

The compound also participates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. In these processes, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for selective functionalization at the bromine-substituted position. For example, Suzuki coupling reactions with aryl boronic acids can be used to form new carbon-carbon bonds. googleapis.comnih.gov

| Reaction Type | Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | Appropriate solvent and temperature | Substituted benzonitriles (e.g., amino or alkoxy derivatives) | |

| Suzuki Coupling | Aryl boronic acids | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄) | Biaryl compounds | googleapis.comnih.gov |

| Heck Coupling | Alkenes | Palladium catalyst, base | Styrene derivatives | |

| Thioamidation | Sodium hydrosulfide (B80085) (NaSH) | N,N-dimethylformamide (DMF), MgCl₂ | Thioamide derivatives | researchgate.net |

Interaction with Electrophiles

While the electron-deficient nature of the this compound ring makes it generally unreactive towards electrophilic aromatic substitution, the synthesis of the compound itself relies on this type of reaction. masterorganicchemistry.com The preparation often involves the electrophilic bromination of a precursor molecule, 4-chlorobenzonitrile (B146240). chemicalbook.com

In this reaction, the benzonitrile ring acts as the nucleophile, attacking a strong electrophile. The nitrile group is a deactivating, meta-directing substituent in electrophilic aromatic substitution. However, the chlorine atom is an ortho-, para-director. The outcome of the substitution is governed by the combined directing effects of these substituents. Bromination occurs at the position ortho to the chlorine and meta to the nitrile group, which is the most activated position available. chemicalbook.com

A common method for this synthesis involves using potassium bromate (B103136) (KBrO₃) in concentrated sulfuric acid (H₂SO₄). chemicalbook.com This mixture generates the electrophilic bromine species in situ, which then attacks the 4-chlorobenzonitrile ring.

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Potassium bromate (KBrO₃), 70% Sulfuric acid (H₂SO₄) | Room temperature, 4 hours | This compound | 70% | chemicalbook.com |

| 3-Chlorobenzonitrile (B1581422) | Bromine (Br₂), Iron(III) bromide (FeBr₃) | 40–60°C, Dichloromethane (B109758) (DCM) | This compound (as part of a mixture) | 68-72% (for related compound) |

Spectroscopic Characterization and Computational Chemistry of 3 Bromo 4 Chlorobenzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 3-Bromo-4-chlorobenzonitrile is expected to exhibit signals corresponding to the three protons on the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are dictated by the electronic effects of the bromo, chloro, and nitrile substituents.

The three aromatic protons are in distinct chemical environments: H-2 (adjacent to the bromine), H-5 (between the chlorine and nitrile groups), and H-6 (adjacent to the nitrile group).

H-2: This proton is expected to appear as a doublet, split by the adjacent H-6 proton (a small meta-coupling). Due to the proximity of the electron-withdrawing bromine atom, its signal would be shifted downfield.

H-5: This proton is positioned between two electron-withdrawing groups (Cl and CN). It is expected to appear as a doublet of doublets, being split by both H-6 (ortho-coupling, typically 7-9 Hz) and H-2 (para-coupling, typically <1 Hz, often not resolved). This proton is expected to be the most deshielded and appear at the lowest field (highest ppm value).

H-6: This proton is adjacent to the strongly electron-withdrawing nitrile group. It is expected to appear as a doublet, split by the neighboring H-5 proton (ortho-coupling).

The predicted assignments are based on established principles of substituent effects on aromatic chemical shifts. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) Range | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | Most Downfield | Doublet of Doublets (dd) | Jortho = 7-9; Jpara = <1 |

| H-6 | Intermediate | Doublet (d) | Jortho = 7-9 |

Note: The exact chemical shifts would be determined experimentally, typically in a solvent like CDCl₃ with TMS as an internal standard. rsc.org

The carbon atoms are:

C1: The carbon bearing the nitrile group.

C2: The carbon adjacent to C1.

C3: The carbon bonded to the bromine atom.

C4: The carbon bonded to the chlorine atom.

C5: The carbon between the chlorine and nitrile-bearing carbons.

C6: The carbon adjacent to the nitrile-bearing carbon.

C≡N: The carbon of the nitrile group.

The nitrile carbon (C≡N) typically appears in the 115-120 ppm range. The aromatic carbons bonded directly to the halogens (C3-Br and C4-Cl) will have their shifts significantly influenced by the "heavy atom effect" and electronegativity. libretexts.org The remaining aromatic carbons will appear in the typical aromatic region of ~125-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) Range |

|---|---|

| C=O, C=N (Nitrile Carbon) | 115 - 120 |

| C (Aromatic) | 125 - 150 |

| C-Br | ~123 |

| C-Cl | ~135 |

Note: Values are estimates based on typical ranges for substituted benzenes. libretexts.org

NMR spectroscopy is a powerful method for confirming the isomeric purity of a sample. For this compound, a potential isomeric impurity is 4-Bromo-3-chlorobenzonitrile. The ¹H NMR spectra of these two isomers would be distinctly different and easily distinguishable.

In the case of the potential isomer, 4-Bromo-3-chlorobenzonitrile, the proton relationships are different. H-2 would be a doublet, H-5 would be a doublet of doublets, and H-6 would be a doublet. However, their chemical shifts and coupling constants would differ significantly from the target molecule due to the altered positions of the bromo and chloro substituents. By comparing the experimental spectrum to the predicted patterns for each isomer, the identity and purity of the synthesized compound can be unequivocally confirmed. The absence of peaks corresponding to the other isomer would validate the isomeric purity of the sample.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to specific molecular motions.

C≡N Stretch: The most characteristic vibration is the nitrile group stretch, which gives rise to a strong, sharp band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This band is also observable in the Raman spectrum.

Aromatic C-H Stretch: These vibrations typically occur above 3000 cm⁻¹, appearing as a series of weak to medium bands.

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene (B151609) ring results in several bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-Cl and C-Br Stretches: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-Cl stretch is expected in the 700-800 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, typically between 500-650 cm⁻¹.

Bending and Torsional Modes: The fingerprint region (below 1400 cm⁻¹) contains a complex series of bands arising from various in-plane and out-of-plane C-H bending modes, as well as C-C-C ring deformations and torsional vibrations. These bands are unique to the specific substitution pattern of the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Strong | Medium |

To achieve a more precise assignment of the observed vibrational modes, experimental IR and Raman spectra can be correlated with theoretical calculations. Quantum chemical methods, particularly Density Functional Theory (DFT) with a suitable basis set (such as B3LYP/6-311++G(d,p)), are commonly used to predict the vibrational frequencies and intensities of molecules. researchgate.netmdpi.com

The computational process involves first optimizing the molecular geometry of this compound to its lowest energy state. Following this, a frequency calculation is performed on the optimized structure. The resulting theoretical spectrum provides a list of vibrational frequencies and their corresponding IR and Raman intensities.

Due to approximations in the theoretical models, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled using an empirical scaling factor to improve the agreement with the experimental data. nih.gov By comparing the scaled theoretical frequencies with the experimental IR and Raman spectra, each observed band can be confidently assigned to a specific vibrational mode (e.g., stretching, bending), providing a detailed and validated understanding of the molecule's vibrational properties. researchgate.net This correlative approach is particularly valuable for assigning the complex bands in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C7H3BrClN. uni.lu Its monoisotopic mass is 214.91374 Da. uni.lu

A key feature in the mass spectrum of this compound is the complex isotopic pattern of its molecular ion peak. This complexity arises from the natural isotopic abundances of both bromine (79Br ≈ 50.5% and 81Br ≈ 49.5%) and chlorine (35Cl ≈ 75.8% and 37Cl ≈ 24.2%). libretexts.org This results in a cluster of peaks for the molecular ion (M+•) at m/z values of approximately 215 (79Br, 35Cl), 217 (81Br, 35Cl and 79Br, 37Cl), and 219 (81Br, 37Cl), with relative intensities dictated by the combined probabilities of these isotopes.

The fragmentation of this compound in the mass spectrometer typically involves the cleavage of the carbon-halogen bonds, which are often the weakest bonds in the molecule. miamioh.edu Common fragmentation pathways include the loss of a bromine radical (•Br) or a chlorine radical (•Cl), leading to significant fragment ions. miamioh.edu Other fragmentations, such as the loss of the cyano group (•CN) or cleavage of the aromatic ring, can also occur.

| m/z (Mass/Charge Ratio) | Plausible Fragment Identity | Notes |

|---|---|---|

| ~215, 217, 219 | [C7H3BrClN]+• (Molecular Ion) | Cluster of peaks due to Br and Cl isotopes. |

| ~136, 138 | [M - Br]+ | Loss of a bromine radical. The remaining isotopic pattern is due to chlorine. |

| ~180, 182 | [M - Cl]+ | Loss of a chlorine radical. The remaining isotopic pattern is due to bromine. |

| ~101 | [C6H3Cl]+• or [C6H3Br]+• - CN | Loss of both a halogen and the cyano group. |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides profound insights into the structural, electronic, and spectroscopic properties of molecules, complementing experimental data. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for this purpose.

Density Functional Theory (DFT) is a computational method used to determine the ground-state electronic structure of molecules. By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can calculate the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.netnih.govresearchgate.net This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, these calculations would define the spatial arrangement of its atoms, including the planarity of the benzene ring and the orientation of its substituents.

| Geometric Parameter | Description | Expected DFT Findings |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-Br, C-Cl, C-C, C≡N). | Calculated values would be compared to experimental data for validation. |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-Br, C-C-Cl). | Would reveal any steric strain or distortion from ideal aromatic geometry. |

| Dihedral Angles (°) | Torsional angles defining the planarity of the molecule. | Expected to confirm the planarity of the benzene ring system. |

Once the molecular geometry is optimized using DFT, the same theoretical framework can be used to predict various spectroscopic properties. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical harmonic vibrational frequencies can be calculated. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental FT-IR and FT-Raman spectra. researchgate.net A detailed assignment of vibrational modes can be performed using Potential Energy Distribution (PED) analysis. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

| Spectroscopic Parameter | Calculated Value | Significance |

|---|---|---|

| Vibrational Frequencies (cm-1) | Calculated wavenumbers for IR and Raman active modes. | Allows for the assignment of experimental spectral bands to specific molecular vibrations (e.g., C≡N stretch, C-Br stretch, aromatic C-H bend). |

| NMR Chemical Shifts (ppm) | Predicted chemical shifts for hydrogen and carbon nuclei. | Aids in the interpretation of experimental 1H and 13C NMR spectra. |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, other quantum chemical parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity can be derived. nih.govnih.gov

| Parameter | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO, indicating molecular stability. |

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. chemrxiv.org This analysis provides a quantitative picture of the electron distribution and helps in understanding the molecule's electrostatic properties. For this compound, the high electronegativity of the nitrogen, chlorine, and bromine atoms is expected to result in these atoms carrying a partial negative charge, while the carbon atoms bonded to them would carry a partial positive charge. This charge distribution influences the molecule's dipole moment and its interaction with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals that align with classical Lewis structures. wisc.edu This method is particularly useful for analyzing hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the halogen atoms (donors) into the antibonding π* orbitals of the aromatic ring (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of their significance in stabilizing the molecule. ijnc.ir

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP(Br) | π(C-C) | Lone Pair -> Antibonding π Orbital | Quantifies delocalization from bromine to the ring. |

| LP(Cl) | π(C-C) | Lone Pair -> Antibonding π Orbital | Quantifies delocalization from chlorine to the ring. |

| π(C-C) | π(C-C) | π -> π | Indicates π-electron delocalization within the benzene ring. |

Advanced Applications in Materials Science and Organic Synthesis

Precursor in Specialty Chemicals and Advanced Materials

3-Bromo-4-chlorobenzonitrile serves as a significant precursor in the development of specialty chemicals and advanced materials. Its planar structure and halogen content make it a suitable candidate for incorporation into flame retardants and liquid crystals. The presence of both bromo and chloro substituents on the benzene (B151609) ring, coupled with a nitrile group, imparts specific properties that are advantageous in these applications. nih.gov The electron-withdrawing nature of these substituents enhances the compound's reactivity in nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions, which are fundamental processes in the synthesis of tailored materials.

In the realm of materials science, derivatives of this compound are being explored for their potential in creating novel materials with specific functionalities. smolecule.com For instance, the strategic placement of halogen atoms can influence the electronic and physical properties of the resulting materials, opening avenues for the development of new organic electronic components and polymers. bldpharm.combldpharm.comchemicalbook.comchemspider.comchemicalbook.com

Building Block in the Synthesis of Complex Organic Structures

The utility of this compound as a building block in the synthesis of complex organic structures is well-documented. smolecule.comgoogle.com Its trifunctional nature allows for sequential and regioselective reactions, providing a pathway to intricate molecular architectures. The differential reactivity of the bromine and chlorine atoms, along with the versatile chemistry of the nitrile group, offers synthetic chemists a powerful tool for constructing elaborate organic frameworks. smolecule.com

The compound's ability to participate in various chemical transformations, including nucleophilic substitutions, reductions, and coupling reactions, makes it an important intermediate in multi-step syntheses. smolecule.com For example, the bromine atom can be selectively targeted in cross-coupling reactions, leaving the chlorine and nitrile groups available for subsequent modifications. This stepwise functionalization is crucial for the efficient and controlled assembly of complex target molecules.

Intermediates in the Synthesis of Heterocyclic Compounds

This compound is a key intermediate in the synthesis of a wide array of heterocyclic compounds, which are integral to many areas of chemistry, including pharmaceuticals and materials science. chemicalbook.com

Synthesis of Benzoxazoles from Halogenated Nitriles

Benzoxazoles are a class of heterocyclic compounds with significant biological and industrial applications. The synthesis of benzoxazole (B165842) derivatives can be achieved through various routes, often involving the cyclization of ortho-substituted precursors. organic-chemistry.orgnih.gov While direct synthesis of benzoxazoles from this compound is not explicitly detailed in the provided results, the general principles of benzoxazole synthesis from halogenated nitriles suggest its potential as a starting material. organic-chemistry.org For instance, a process could involve the introduction of an ortho-aminophenol moiety, followed by cyclization to form the benzoxazole ring. organic-chemistry.orgnih.gov The halogen substituents on the benzonitrile (B105546) ring would offer handles for further functionalization of the resulting benzoxazole derivative.

Annulation Reactions for Phenanthridinones Synthesis

Phenanthridinones are another important class of heterocyclic compounds, known for their interesting biological activities. nih.gov Palladium-catalyzed annulation reactions have emerged as a powerful method for the synthesis of these structures. nih.gov This approach involves the coupling of an aryne with a substituted ortho-halobenzamide to form the phenanthridinone core in a single step. nih.gov This process is highly efficient and tolerates a variety of functional groups. nih.gov Given that this compound can be converted to the corresponding benzamide (B126), it represents a viable starting material for the synthesis of functionalized phenanthridinones through such annulation strategies. nih.govnih.gov The presence of the additional halogen atom on the benzamide precursor would allow for the creation of phenanthridinone derivatives with unique substitution patterns.

Utilization in Pharmaceutical Intermediates and Lead Compound Synthesis

The structural motifs present in this compound make it a valuable intermediate in the synthesis of pharmaceutical compounds and for the generation of lead compounds in drug discovery. smolecule.comgoogle.comresearchgate.netnih.gov

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. ed.ac.ukacs.org Consequently, kinase inhibitors have become a major focus of drug development. ed.ac.ukacs.orgarabjchem.orgnih.govresearchgate.net this compound serves as a precursor in the synthesis of certain kinase inhibitors. The nitrile group, in particular, is noted for its ability to form hydrogen bonds with the ATP-binding pockets of kinases, a key interaction for inhibitory activity. The bromo and chloro substituents provide sites for further chemical modifications to optimize the potency and selectivity of the inhibitor. arabjchem.orgnih.govresearchgate.net

For example, in the synthesis of some bromo-pyrimidine analogues designed as tyrosine kinase inhibitors, various halogenated phenyl rings are incorporated to study their effect on cytotoxic potential. arabjchem.org While not a direct precursor in all cases, the utility of halogenated benzonitriles in this field highlights the importance of compounds like this compound as building blocks for creating diverse libraries of potential kinase inhibitors.

Development of Antidepressants, Antipsychotics, and Anti-inflammatory Drugs

This compound has been identified as a key starting material and intermediate in the synthesis of novel compounds with potential therapeutic applications. Its utility is documented in patent literature focused on discovering new drugs for complex diseases.

Antipsychotics: The compound is listed in patents for the development of benzimidazole (B57391) and benzothiazolone compounds designed to act as AMPA receptor modulators google.com. The therapeutic classification for these novel molecules includes use as antipsychotics google.com.

Anti-inflammatory Drugs: Patent documents describe the use of this compound in a multi-step synthesis to create inhibitors of the enzyme serine hydroxymethyltransferase (SHMT) google.com. SHMT inhibitors are a class of molecules being investigated for various therapeutic roles, including in oncology and inflammatory diseases. In one patented synthesis, this compound is reacted with ammonium (B1175870) sulfide (B99878) in N,N-dimethylformamide to produce an intermediate as part of the pathway to the final inhibitor compound google.com.

Research findings from these patents highlight the role of this compound as a foundational scaffold for building more complex and biologically active molecules.

| Application Area | Target Class | Role of this compound |

| Antipsychotics | AMPA Receptor Modulators | Building block for novel benzimidazole and benzothiazolone compounds google.com. |

| Anti-inflammatory | SHMT Inhibitors | Starting material for the synthesis of complex enzyme inhibitors google.com. |

Role in Agrochemical Development (e.g., Fungicides, Insecticides, Herbicides)

In the field of agrochemicals, this compound serves as a valuable intermediate for creating new active ingredients. Its di-halogenated structure is a key feature in the synthesis of heterocyclic compounds investigated for crop protection.

A notable application is its use as a raw material in the synthesis of novel pyrazolopyrimidine derivatives. Patent literature demonstrates a synthetic route where this compound is a key reactant google.com. The resulting complex molecules are developed for potential use as biocides, pest repellants, or plant growth regulators, falling under the agrochemical patent classification A01N 43/90 google.com. This indicates its role in the research and development of new agents for maintaining crop health and yield.

Use as a Standard or Reagent in Analytical Chemistry (e.g., Chromatography)

This compound is utilized both as a reagent in chemical reactions and as a reference material in analytical science. Commercial suppliers list the compound as an "Analytical Chemical," suitable for applications in analytical chromatography and as a reference standard myskinrecipes.comottokemi.com.

As a reagent, it is used in synthetic procedures such as palladium-catalyzed Suzuki coupling reactions, where it is coupled with boronic acids to form more complex biphenyl (B1667301) structures cardiff.ac.uk. The purity and identity of reactants like this compound are critical for the success of such syntheses, and their presence in reaction mixtures is monitored by chromatographic and spectroscopic techniques.

For its role as a reference standard, precise analytical data is required for unambiguous identification. The nuclear magnetic resonance (NMR) spectrum provides a unique fingerprint for the molecule.

Table of 1H and 13C NMR Spectral Data for this compound Data recorded in CDCl3 solvent.

| Spectrum Type | Chemical Shift (δ) ppm | Signal Details |

| 1H NMR | 7.85 | s, 1H |

| 7.53-7.45 | m, 2H | |

| 13C NMR | 139.3 | |

| 136.8 | ||

| 131.6 | ||

| 131.1 | ||

| 123.6 | ||

| 117.1 | ||

| 112.1 | ||

| Source: amazonaws.com |

This spectral data is essential for quality control and for researchers to confirm the identity and purity of the compound in their work amazonaws.com.

Q & A

Basic: What are the most reliable synthetic routes for 3-bromo-4-chlorobenzonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves halogenation and cyanation steps. A common approach is the Sandmeyer reaction, where a diazonium intermediate derived from 4-chloroaniline undergoes bromination and subsequent cyanation. Alternative methods include nucleophilic aromatic substitution (SNAr) on pre-halogenated benzonitrile derivatives .

Optimization Tips:

- Temperature Control: Maintain temperatures below 0°C during diazonium salt formation to prevent decomposition .

- Catalyst Selection: Use CuCN for efficient cyanation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr pathways .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Answer:

Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Look for aromatic proton splitting patterns (e.g., doublets at δ 7.5–8.0 ppm for adjacent Br/Cl substituents) .

- ¹³C NMR: Identify nitrile carbon signals near δ 115–120 ppm .

- IR Spectroscopy: A sharp peak at ~2230 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry: Molecular ion peaks at m/z 216 (C7H3BrClN<sup>+</sup>) .

Advanced: How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?

Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

Purification: Use recrystallization (e.g., ethanol/water) or column chromatography .

Cross-Validation: Compare experimental data with computational predictions (e.g., PubChem’s NMR shifts or NIST’s IR spectra ).

X-ray Crystallography: Resolve structural ambiguities by determining the crystal lattice .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Key factors:

- Electronic Effects: The electron-withdrawing nitrile group activates the ring for oxidative addition with Pd(0) catalysts .

- Steric Hindrance: The meta-chlorine substituent directs coupling to the bromine site .

Methodology: Use Pd(PPh3)4 and arylboronic acids in THF/water (80°C, 12h) for optimal yields .